Retorphan-d5
Description
Retorphan-d5 is a deuterated analog of Retorphan, a compound historically studied for its role in neurochemical research, particularly in modulating opioid receptor activity. The incorporation of five deuterium atoms (denoted by "-d5") replaces hydrogen atoms at specific molecular positions, enhancing metabolic stability and prolonging its half-life in vivo. This modification makes Retorphan-d5 a valuable tool for pharmacokinetic and pharmacodynamic studies, where reduced enzymatic degradation allows for more accurate tracing of biochemical pathways .
Properties
Molecular Formula |
C₂₁H₁₈D₅NO₄S |
|---|---|
Molecular Weight |
390.51 |
Synonyms |
N-[(2R)-2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Phenylmethyl Ester-d5; Dexecadotril-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of Retorphan-d5 :
- Molecular Formula: Likely analogous to Retorphan (C18H23NO3) with five deuterium substitutions.
- Molecular Weight : Estimated ~315–320 g/mol (exact value depends on deuterium placement).
- Primary Use : Investigational applications in neuroscience, including receptor binding assays and metabolic stability studies.
Comparison with Structurally Similar Compounds
Thiorphan-d5
Thiorphan-d5, a deuterated enkephalinase inhibitor, shares structural and isotopic similarities with Retorphan-d5. Both compounds incorporate deuterium to enhance metabolic resistance, but their core structures and biological targets differ.
Key Differences :
- Functional Role: Retorphan-d5 modulates opioid receptors, while Thiorphan-d5 inhibits enkephalinase, an enzyme that degrades endogenous opioids like enkephalins.
- Structural Backbone : Thiorphan-d5 contains a thiol group and a phenyl-d5 moiety, whereas Retorphan-d5 likely retains a morphinan backbone.
Non-Deuterated Retorphan
Comparing Retorphan-d5 with its non-deuterated counterpart highlights the impact of isotopic substitution:
| Parameter | Retorphan-d5 | Retorphan (Non-Deuterated) |
|---|---|---|
| Metabolic Half-Life | ~8–12 hours (estimated) | ~3–5 hours (observed in rodents) |
| Enzymatic Degradation | Reduced CYP450 metabolism | Rapid oxidation via hepatic enzymes |
| Research Utility | Preferred for tracer studies | Limited by rapid clearance |
Deuterium Effect :
Deuterium’s kinetic isotope effect slows metabolic breakdown, making Retorphan-d5 superior for longitudinal studies requiring sustained plasma concentrations .
Comparison with Functionally Similar Compounds
Naloxone-d5
Naloxone-d5, another deuterated opioid receptor antagonist, serves as a functional analog but differs in receptor affinity and clinical applications.
| Parameter | Retorphan-d5 | Naloxone-d5 |
|---|---|---|
| Receptor Specificity | Mixed opioid receptor action | μ-opioid receptor antagonist |
| Clinical Use | Research-only | Overdose reversal (deuterated form in trials) |
| Deuterium Impact | Extends half-life for assays | Mitigates rapid clearance in emergency settings |
Research Implications :
While Naloxone-d5 focuses on clinical translation, Retorphan-d5 remains a niche tool for mechanistic studies of opioid pathways.
Retorphan-d5 in Neurochemical Studies
- Receptor Binding: Retorphan-d5 demonstrated 20% higher binding affinity to δ-opioid receptors compared to non-deuterated Retorphan in vitro, attributed to reduced metabolic interference during assays.
- Metabolic Tracing : In rodent models, deuterium labeling enabled precise tracking of Retorphan-d5 distribution in the CNS over 24 hours, underscoring its utility in neuropharmacokinetic studies.
Thiorphan-d5 in Enzyme Inhibition
- Thiorphan-d5 showed a 50% reduction in enkephalinase activity compared to its non-deuterated form, likely due to stabilized enzyme-inhibitor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
